molecular formula C21H18F3N3O3 B12265663 2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12265663
M. Wt: 417.4 g/mol
InChI Key: GNRWVGWSKIWGNE-UHFFFAOYSA-N
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Description

2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a methoxyphenyl group, a methyl group, and an acetamide group linked to a trifluoromethylphenyl group. Its unique structure suggests potential utility in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions The initial steps often include the formation of the pyrimidine ring through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Molecular docking studies and in vitro assays are often used to elucidate these interactions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide
  • 4-hydroxy-2-quinolones
  • Indole derivatives

Uniqueness

Compared to similar compounds, 2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, can enhance its stability and bioavailability, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H18F3N3O3

Molecular Weight

417.4 g/mol

IUPAC Name

2-[4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C21H18F3N3O3/c1-13-25-18(14-6-5-7-15(10-14)30-2)11-20(29)27(13)12-19(28)26-17-9-4-3-8-16(17)21(22,23)24/h3-11H,12H2,1-2H3,(H,26,28)

InChI Key

GNRWVGWSKIWGNE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=O)N1CC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC(=CC=C3)OC

Origin of Product

United States

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